
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes.
Mechanism of Action
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 acts as a stimulator of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 binds to the heme group of sGC, leading to an increase in cGMP production and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been shown to have various biochemical and physiological effects. It causes vasodilation by relaxing smooth muscle cells in blood vessels, leading to a decrease in blood pressure. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing restenosis after angioplasty.
Advantages and Limitations for Lab Experiments
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC stimulator, which allows for the specific activation of the cGMP signaling pathway. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some studies. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272. One area of interest is the potential use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in the treatment of pulmonary hypertension. Further studies are needed to determine the optimal dosing and administration of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 for this indication. Another area of interest is the use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in preventing restenosis after angioplasty. Additional studies are needed to determine the efficacy and safety of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in this context. Finally, the off-target effects of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 need to be further investigated to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 can be synthesized through a multistep reaction starting from 4-chloronitrobenzene. The first step involves the conversion of 4-chloronitrobenzene to 4-aminophenol, followed by the reaction of 4-aminophenol with tert-butyl chloroformate to form 4-(tert-butoxycarbonylamino)phenol. The next step involves the reaction of 4-(tert-butoxycarbonylamino)phenol with 4-(methylsulfonyl)phenol to form 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)phenol. Finally, the reaction of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)phenol with isopropyl chloroacetate results in the formation of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272.
Scientific Research Applications
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory, anti-inflammatory, and anti-proliferative effects. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been investigated for its potential use in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. It has also been studied for its potential use in preventing restenosis after angioplasty.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBCHKZCHHIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

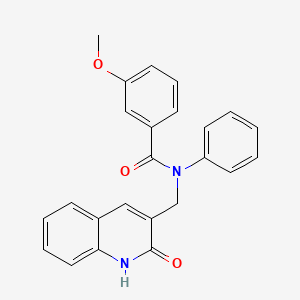
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)


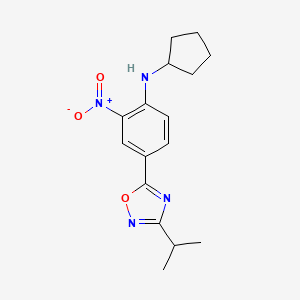
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
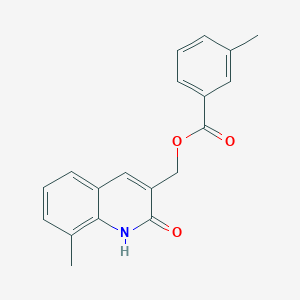
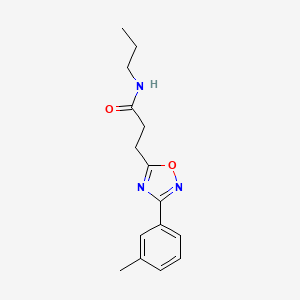


![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
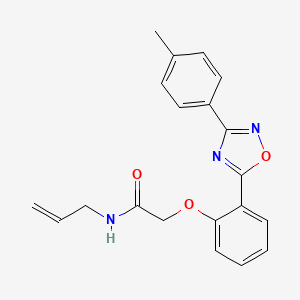
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)